2-(4-Ethoxycarbonylphenoxy)pyridine
Description
2-(4-Ethoxycarbonylphenoxy)pyridine is a pyridine derivative featuring an ethoxycarbonylphenoxy substituent at the 2-position of the pyridine ring. This compound is structurally characterized by the ethoxycarbonyl group (–COOEt) attached to a phenyl ring, which is further linked via an oxygen atom to the pyridine moiety. The ethoxycarbonyl group enhances lipophilicity, which may influence drug absorption and binding affinity to biological targets .
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 4-pyridin-2-yloxybenzoate |
InChI |
InChI=1S/C14H13NO3/c1-2-17-14(16)11-6-8-12(9-7-11)18-13-5-3-4-10-15-13/h3-10H,2H2,1H3 |
InChI Key |
IEZYANUMYRZTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2-(4-Ethoxycarbonylphenoxy)pyridine with analogs sharing pyridine cores and substituted aryl or heteroaryl groups. Key differences in physicochemical properties, synthetic routes, and biological activities are highlighted.
Structural Analogues
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituents (Position) | Melting Point (°C) | Key Biological Activity | Reference |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₃NO₃ | –O–C₆H₄–COOEt (2) | Not reported | Intermediate for drug synthesis | [11, 13] |
| 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile | C₂₂H₁₉N₂O | –OEt (2), –Ph (6), –CN (3), –C₆H₄–CH₃ (4) | Not reported | Antifungal, antiarrhythmic | [7] |
| 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine | C₁₄H₁₂FNO₃ | –OH (2), –C₆H₃F–COOEt (6) | Not reported | Anticancer, enzyme inhibition | [11] |
| 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine | C₁₂H₈FNO₃ | –OH (2), –C₆H₃F–COOH (4) | Not reported | Anti-inflammatory, kinase inhibitor | [13] |
Thermal and Solubility Properties
- Melting Points: While specific data for this compound are unavailable, analogs with –Cl or –NO₂ substituents (e.g., compounds in ) exhibit higher melting points (268–287°C) due to increased molecular symmetry and intermolecular forces .
- Solubility: Ethoxycarbonyl groups confer moderate solubility in organic solvents (e.g., DMSO, ethanol), whereas hydroxyl or carboxylic acid groups enhance aqueous solubility at physiological pH .
Key Research Findings
Substituent Effects :
- Electron-withdrawing groups (e.g., –F, –CN) at the para position of the phenyl ring enhance bioactivity by stabilizing charge-transfer interactions with biological targets .
– Ethoxycarbonyl groups serve as prodrug motifs, hydrolyzing in vivo to active carboxylic acids .
Pharmacological Potential: Pyridine derivatives with –COOEt and –OH groups (e.g., 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine) demonstrate dual anticancer and anti-inflammatory activity in preclinical models .
Synthetic Challenges :
- Steric hindrance from bulky substituents (e.g., –Ph, –C₆H₄–CH₃) complicates cyclization steps, requiring optimized catalysts (e.g., Pd-based catalysts for cross-coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
